3,5-Dichlorophenyl isocyanate
Overview
Description
3,5-Dichlorophenyl isocyanate is used as an intermediate for medicine and in iprodione . It is also useful for proteomic research . The dichlorophenyl isocyanates are combustible, crystalline (sugar or sand-like) solids .
Synthesis Analysis
3,5-Dichlorophenyl isocyanate was prepared by a “thiol-ene” addition reaction . The alkenyl group was first introduced onto the cellulose, and then the cellulose was completely isocyanated with 3,5-dichlorophenyl isocyanate .
Molecular Structure Analysis
The molecular formula of 3,5-Dichlorophenyl isocyanate is C7H3Cl2NO . Its average mass is 188.011 Da and its monoisotopic mass is 186.959167 Da .
Chemical Reactions Analysis
3,5-Dichlorophenyl isocyanate reacts with moist air, water, or alcohols to form amines and insoluble polyureas . This reaction is exothermic, releasing toxic, corrosive, or flammable gases, including carbon dioxide .
Physical And Chemical Properties Analysis
3,5-Dichlorophenyl isocyanate is a combustible, crystalline solid . It is generally white to yellow in color . The molecular weight of 3,5-Dichlorophenyl isocyanate is 188.01 g/mol .
Scientific Research Applications
Optical Resolution in Chemistry
Kaida and Okamoto (1993) explored the optical resolving ability of regioselectively carbamoylated cellulose and amylose with 3,5-dichlorophenyl isocyanates. Their research revealed complex interactions in cellulose derivatives and significant influence on chiral recognition ability in amylose derivatives (Y. Kaida & Y. Okamoto, 1993).
Fragmentation Pathways in Chemistry
Kanawati, Harir, and Schmitt‐Kopplin (2009) conducted an experimental and computational investigation on the fragmentation pathways of diuron anion, involving 3,5-dichlorophenyl isocyanate. This study detailed the collision-induced dissociation experiments and theoretical analysis, contributing significantly to the understanding of these compounds' behavior under specific conditions (B. Kanawati, M. Harir & P. Schmitt‐Kopplin, 2009).
Synthesis and Industrial Applications
Gui-ron (2014) examined the synthesis of 2,4-Dichlorophenyl isocyanate using cleaning technology. The study focused on optimizing reaction conditions and achieved significant yield improvements, demonstrating the practical industrial applications of dichlorophenyl isocyanates (Feng Gui-ron, 2014).
Helical Structure in Polymer Chemistry
Maeda and Okamoto (1998) researched the helical structure of oligo- and poly(m-substituted phenyl isocyanate)s, including 3,5-dichlorophenyl isocyanate. Their work contributed to understanding the structural dynamics of these polymers and their potential applications in material science (Katsuhiro Maeda & Y. Okamoto, 1998).
Sludge Reduction in Environmental Science
Kimura and Akita (2017) investigated the sludge reduction effects of different dichlorophenol isomers, including 3,5-Dichlorophenol, in uncoupling methods. This research is significant in environmental science, especially in waste management and treatment processes (Z. Kimura & Hironaga Akita, 2017).
Enhanced Compatibility in Material Science
Zheng et al. (2017) studied the improved compatibility of DDAB-functionalized graphene oxide with a conjugated polymer by isocyanate treatment, including 2-Chlorophenyl isocyanate. This research opens new avenues in material science, particularly in enhancing the performance of electronic devices based on conjugated polymer composites (Fei Zheng et al., 2017).
Safety And Hazards
3,5-Dichlorophenyl isocyanate may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is toxic in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . Elevated temperatures or contact with acids, bases, tertiary amines, and acylchlorides may cause explosive polymerization .
Future Directions
properties
IUPAC Name |
1,3-dichloro-5-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFUJGURFLOFAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067878 | |
Record name | 3,5-Dichlorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorophenyl isocyanate | |
CAS RN |
34893-92-0 | |
Record name | 3,5-Dichlorophenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34893-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-dichloro-5-isocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034893920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-dichloro-5-isocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5-Dichlorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dichloro-5-isocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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